4,4'-(Furan-2,5-diyl)dibenzimidamide dihydrochloride
Overview
Description
Furamidine, also known as 2,5-bis(4-amidinophenyl)furan, is a synthetic diamidine compound. It is primarily recognized for its potent DNA-binding properties, making it a significant molecule in the field of medicinal chemistry. Furamidine has shown promise as an antiparasitic and antitumor agent due to its ability to bind to the minor groove of DNA, thereby interfering with the replication and transcription processes of pathogens and cancer cells .
Mechanism of Action
Target of Action
Furamidine Dihydrochloride primarily targets Protein Arginine Methyltransferase 1 (PRMT1) . PRMT1 is an enzyme that plays a crucial role in the methylation of arginine residues, a post-translational modification important for various biological processes .
Mode of Action
Furamidine Dihydrochloride acts as a selective inhibitor of PRMT1 . It exhibits selectivity for PRMT1 over other protein arginine methyltransferases such as PRMT5, PRMT6, and PRMT4 (CARM1) . Additionally, Furamidine Dihydrochloride is a potent, reversible, and competitive inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (TDP-1) .
Biochemical Pathways
Furamidine Dihydrochloride affects the biochemical pathways involving PRMT1. By inhibiting PRMT1, it impacts the methylation of arginine residues on histones and other proteins . This can lead to changes in gene expression and other downstream effects.
Pharmacokinetics
The pharmacokinetics of Furamidine Dihydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed and effectively converted to its active form in the body . It is subject to first-pass metabolism and hepatic retention, limiting its systemic bioavailability .
Result of Action
The inhibition of PRMT1 by Furamidine Dihydrochloride can lead to changes in gene expression and cellular functions . It has been shown to inhibit cell proliferation in leukemia cell lines . Furthermore, it can bind to AT-rich sequences in trypanosome kinetoplast minicircle DNA (kDNA), leading to the destruction of the kinetoplast and cell death .
Biochemical Analysis
Biochemical Properties
Furamidine Dihydrochloride interacts with PRMT1, an enzyme involved in the methylation of arginine residues in proteins . It displays selectivity over other enzymes such as PRMT5, PRMT6, and CARM1 . The nature of these interactions involves the inhibition of PRMT1, thereby affecting the methylation process .
Cellular Effects
Furamidine Dihydrochloride has been shown to inhibit cell proliferation in leukemia cell lines . It exerts its influence on cell function by inhibiting PRMT1, which plays a crucial role in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Furamidine Dihydrochloride involves its action as a PRMT1 inhibitor . It binds to PRMT1, inhibiting its function and leading to changes in gene expression . This binding interaction with PRMT1 is a key aspect of its molecular mechanism of action .
Temporal Effects in Laboratory Settings
Its inhibitory effects on PRMT1 and subsequent impact on cell proliferation suggest potential long-term effects on cellular function .
Metabolic Pathways
Furamidine Dihydrochloride is involved in the metabolic pathway related to the methylation of arginine residues in proteins . It interacts with the enzyme PRMT1, affecting the methylation process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furamidine typically involves the preparation of key intermediates, such as 2,5-bis(4-cyanophenyl)furan. This intermediate is then converted to furamidine through a series of chemical reactions. One common method involves the reduction of the nitrile groups to amidines using reagents like hydrogen gas in the presence of a catalyst .
Industrial Production Methods: Industrial production of furamidine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Furamidine undergoes various chemical reactions, including:
Oxidation: Furamidine can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Furamidine can participate in substitution reactions, particularly at the amidine groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furamidine oxides, while reduction can produce different amidine derivatives .
Scientific Research Applications
Furamidine has a wide range of scientific research applications:
Comparison with Similar Compounds
Pentamidine: Another diamidine compound used as an antiparasitic agent.
Berenil: Known for its DNA-binding properties and used in veterinary medicine.
DB820 and CPD0801: Aza analogues of furamidine with similar trypanocidal properties.
Uniqueness of Furamidine: Furamidine stands out due to its high potency and selectivity for DNA binding. It has shown better efficacy in certain applications compared to its analogues. For instance, furamidine inhibits tyrosyl-DNA phosphodiesterase (Tdp1) more effectively than berenil and pentamidine . Additionally, its ability to bind to both single- and double-stranded DNA makes it a versatile compound in various research and therapeutic applications .
Properties
IUPAC Name |
4-[5-(4-carbamimidoylphenyl)furan-2-yl]benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHZBDRZEZEDGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00224264 | |
Record name | Furamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00224264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73819-26-8 | |
Record name | 2,5-Bis(4-amidinophenyl)furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73819-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Furamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073819268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Furamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00224264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FURAMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08GH1YF0RA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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